molecular formula C13H15N3O3 B8133773 (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid

Cat. No.: B8133773
M. Wt: 261.28 g/mol
InChI Key: NTNMVFQETBLBRH-LYNSQETBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid (CAS 1217707-22-6) is a chiral benzotriazinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzotriazinone scaffold, which is recognized as a key structural motif in the synthesis of biologically active molecules. Benzotriazinone derivatives are investigated for their ability to serve as key interactions at protein-protein interfaces, which constitute important targets for small molecule inhibition . Research into this chemical space has demonstrated that structurally related compounds exhibit potent and selective biological activities. Specifically, such derivatives have shown promising in vitro cytotoxic activity against human liver carcinoma cell lines (HepG2), with some analogs displaying low IC50 values, indicating potential for anticancer research . Furthermore, compounds based on the benzotriazinone core have been synthesized and evaluated for their in vitro antibacterial properties, showing effective results against various bacterial strains such as E. coli . The (2S) stereochemistry and the pentanoic acid chain contribute to the molecule's three-dimensional structure and are crucial for its specific interactions with biological targets. With a molecular formula of C13H15N3O3 and a molecular weight of 261.28 g/mol , this compound is a valuable building block for the synthesis of more complex peptidomimetics and for combinatorial organic synthesis aimed at generating unique biologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNMVFQETBLBRH-LYNSQETBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the benzotriazinone ring followed by the introduction of the pentanoic acid side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various catalysts, including palladium on carbon, and specific solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antimicrobial agent . Research indicates that derivatives of benzotriazine compounds can exhibit significant antibacterial and antifungal properties. The structural features of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid may enhance its interaction with microbial targets, making it a candidate for further pharmacological studies.

Anticancer Research

Studies have shown that benzotriazine derivatives can possess anticancer activities. The compound's ability to interfere with DNA replication and protein synthesis pathways may contribute to its efficacy against cancer cells. Ongoing research aims to elucidate the specific mechanisms by which this compound induces apoptosis in tumor cells.

Organic Synthesis

In organic chemistry, (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid serves as a valuable building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, including oxidation and reduction processes, which are essential in the development of novel compounds.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid exhibited significant activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined through standard microbiological techniques, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In vitro experiments conducted on human cancer cell lines revealed that the compound could inhibit cell proliferation effectively. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting that (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid could be developed into an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Derivatives with Modified Benzotriazinone Rings

  • (2S,3R)-3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)pentanoic acid (CAS 1164512-68-8): Structural Difference: Contains a 3,4-dihydrobenzotriazinone ring instead of the fully aromatic system. Notably, this compound is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy .

Amino Acid-Based Analogs

  • (2S,3S)-2-Amino-3-methylpentanoic Acid: Structural Difference: Lacks the benzotriazinone group, retaining only the branched-chain amino acid backbone. Implications: The absence of the heterocycle limits its ability to interact with hydrophobic pockets in enzymes, making it less suitable for targeted therapies. However, its simplicity may enhance metabolic stability .
  • N-Methyl-L-isoleucine: Structural Difference: Methylation of the amino group replaces the benzotriazinone moiety. Implications: Alters pharmacokinetics (e.g., reduced renal clearance) but eliminates the heterocyclic pharmacophore critical for specific binding interactions .

Amide and Sulfonamide Derivatives

  • (S)-3-Methyl-2-(naphthalene-1-sulfonylamino)-pentanoic Acid Amides: Structural Difference: Replaces the benzotriazinone with a sulfonamide group linked to naphthalene. Implications: The sulfonamide enhances hydrogen-bonding capacity, while the naphthalene group provides bulkier hydrophobicity. These modifications are associated with Cathepsin B inhibition, suggesting divergent therapeutic applications compared to the benzotriazinone parent compound .

Complex Peptidomimetics

  • (2S,3S)-3-Methyl-2-[[(2S)-3-Methyl-2-[(tert-butoxycarbonyl)amino]butanoyl]amino]pentanoic Acid: Structural Difference: Incorporates a Boc-protected amino acid chain, increasing molecular weight and complexity. Such derivatives are often intermediates in peptide synthesis rather than direct drug candidates .

Physicochemical Comparisons

Compound Molecular Weight Key Functional Groups LogP (Predicted)
Target Compound ~315 g/mol Benzotriazinone, carboxylic acid 2.1–2.5
(2S,3R)-3,4-Dihydro Analog ~315 g/mol Dihydrobenzotriazinone 1.8–2.2
N-Methyl-L-isoleucine 145.2 g/mol Methylated amino acid -0.5–0.3
Sulfonamide Amide ~400 g/mol Sulfonamide, naphthalene 3.5–4.0

Research Findings and Challenges

  • Synthesis and Stability: The target compound’s synthesis may involve multi-step routes to install the benzotriazinone ring, with purity challenges noted in related compounds (e.g., 95% purity in analogs ).
  • Biological Screening: While benzotriazinones are explored for antimicrobial and anticancer applications, discontinuation of analogs suggests hurdles in efficacy or toxicity profiles .
  • Comparative Advantages: Over simpler amino acids, the target compound’s heterocycle offers enhanced target engagement; however, bulkier derivatives (e.g., peptidomimetics) face bioavailability trade-offs .

Biological Activity

(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 261.28 g/mol
  • CAS Number : 1217707-22-6
  • Structural Characteristics : The compound features a benzotriazinone moiety which is significant for its biological interactions.

Synthesis

The synthesis of (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid typically involves multi-step organic reactions. A common method includes the formation of the benzotriazinone ring followed by the introduction of the pentanoic acid side chain. Specific catalysts and solvents are used to ensure desired stereochemistry and yield .

Anticancer Potential

The benzotriazine moiety is known for its ability to interact with enzymes and receptors that may play roles in cancer progression. Compounds with similar structures have been explored for their anticancer properties, suggesting that (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid could also exhibit such effects. Further investigation into its mechanism of action is warranted to elucidate its potential as an anticancer agent .

The mechanism of action for (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The unique structural features of this compound may allow it to modulate biological processes effectively .

Case Studies and Research Findings

While direct case studies on this specific compound are sparse, research on related compounds provides insights into its potential applications:

  • Antimicrobial Activity : Studies have shown that benzotriazine derivatives possess antimicrobial properties against various pathogens.
    CompoundActivityReference
    Benzotriazine AModerate activity against E. coli
    Benzotriazine BStrong activity against S. aureus
  • Anticancer Activity : Related compounds have been evaluated in vitro and in vivo for their anticancer effects.
    CompoundCancer TypeIC50 (µM)Reference
    Compound XBreast Cancer (MCF7)10
    Compound YLeukemia (HL60)5

Q & A

Basic: What synthetic strategies are effective for preparing (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid?

Methodological Answer:
The synthesis typically involves multi-step routes:

  • Benzotriazin Core Formation : Metal-catalyzed cyclization (e.g., rhodium or palladium) can construct the 1,2,3-benzotriazin-4-one moiety. For example, rhodium-catalyzed Si–C bond cleavage (as in benzosilole synthesis) may be adapted for heterocycle assembly .
  • Chiral Center Introduction : The (2S)-stereochemistry can be introduced via asymmetric catalysis or chiral auxiliaries. Zirconium-mediated coupling reactions (e.g., ) with steric control ensure enantiomeric purity .
  • Carboxylic Acid Coupling : Activation of the pentanoic acid chain (e.g., via Fmoc-protected intermediates, as in ) followed by peptide-like coupling to the benzotriazin core .
    Validation : Use HPLC (≥97% purity, as in ) and chiral NMR to confirm stereochemical integrity .

Advanced: How can competing reaction pathways during benzotriazin-pentanoic acid coupling be resolved?

Methodological Answer:
Low yields or side products often arise from:

  • Steric Hindrance : Optimize coupling reagents (e.g., DCC/DMAP) or switch to metal-mediated cross-coupling (e.g., palladium-catalyzed C–N bond formation, as in ). Adjust solvent polarity (e.g., DMF to THF) to reduce aggregation .
  • Thermodynamic Control : Monitor reaction progress via LC-MS (as in ). If undesired intermediates form (e.g., lactams), introduce protecting groups (e.g., tert-butyl esters) on the carboxylic acid .
    Case Study : Silver-catalyzed silylene transfer ( ) demonstrates how metal choice directs regioselectivity in heterocyclic systems .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR for backbone connectivity; 2D NOESY to validate the (2S)-configuration .
    • HPLC-MS : Verify purity (≥97% by ELSD, as in ) and molecular weight .
  • Thermal Stability : TGA/DSC to assess decomposition under storage conditions (e.g., -20°C, as in ) .

Advanced: How does the 4-oxo group on benzotriazin influence intermolecular interactions in biological assays?

Methodological Answer:
The 4-oxo group acts as a hydrogen-bond acceptor, impacting target binding:

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using the compound’s InChIKey (e.g., ROYIOVVKJBERGN-RRKGBCIJSA-N, as in ) to predict interactions with enzymes like proteases .
  • Experimental Validation : Compare IC₅₀ values against benzotriazin analogs lacking the 4-oxo group. Use SPR (surface plasmon resonance) to measure binding kinetics .

Basic: What purification methods are optimal for isolating (2S)-3-methyl-2-(4-oxo-benzotriazin)pentanoic acid?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA), as described for similar acids in .
  • Recrystallization : Use ethyl acetate/hexane mixtures. Monitor crystal formation via polarized light microscopy to avoid polymorphic impurities .

Advanced: How to address discrepancies in stereochemical assignments reported in literature?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., using vapor diffusion in ethanol/water) .
  • Comparative NMR : Align ¹³C shifts with known (2S)-configured analogs (e.g., ’s amino acid derivatives). Use Mosher’s ester method for chiral centers .
    Example : highlights steric effects on zirconium intermediates, which can inform synthetic adjustments to minimize racemization .

Basic: What are the stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 2–9). Monitor via UPLC-UV:
    • Acidic Conditions : Potential hydrolysis of the benzotriazin ring (λmax = 254 nm).
    • Basic Conditions : Carboxylic acid deprotonation may enhance solubility but reduce shelf life .

Advanced: Can computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use SwissADME or GLORYx to predict Phase I/II metabolism. Focus on CYP450-mediated oxidation (e.g., CYP3A4) and glucuronidation of the carboxylic acid .
  • Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via HR-MS. Compare with benzotriazin derivatives in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.